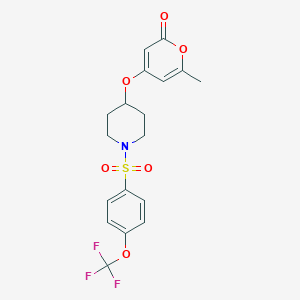

6-methyl-4-((1-((4-(trifluoromethoxy)phenyl)sulfonyl)piperidin-4-yl)oxy)-2H-pyran-2-one

Description

Properties

IUPAC Name |

6-methyl-4-[1-[4-(trifluoromethoxy)phenyl]sulfonylpiperidin-4-yl]oxypyran-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18F3NO6S/c1-12-10-15(11-17(23)26-12)27-13-6-8-22(9-7-13)29(24,25)16-4-2-14(3-5-16)28-18(19,20)21/h2-5,10-11,13H,6-9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJHSISKTMMDBRM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=O)O1)OC2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)OC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18F3NO6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 6-methyl-4-((1-((4-(trifluoromethoxy)phenyl)sulfonyl)piperidin-4-yl)oxy)-2H-pyran-2-one is a novel synthetic molecule with potential therapeutic applications. Its structure incorporates various bioactive functionalities, including a piperidine moiety and a sulfonamide group, which are known for their diverse pharmacological effects. This article reviews the biological activities associated with this compound, focusing on its antibacterial, anti-inflammatory, anticancer, and enzyme inhibitory properties.

Antibacterial Activity

Recent studies have demonstrated that compounds similar to This compound exhibit significant antibacterial properties. For instance, derivatives containing the piperidine and sulfonamide groups have shown moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis .

| Compound | Bacterial Strain | Activity Level |

|---|---|---|

| 1 | Salmonella typhi | Moderate |

| 2 | Bacillus subtilis | Strong |

| 3 | Escherichia coli | Weak |

| 4 | Staphylococcus aureus | Moderate |

Anti-inflammatory Activity

The anti-inflammatory potential of compounds with similar structures has been well-documented. For example, This compound may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), thereby reducing inflammation in various models .

Anticancer Activity

Preliminary studies indicate that this compound could possess anticancer properties. Compounds featuring the pyran and piperidine rings have been evaluated for cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). Results showed significant inhibition of cell proliferation, suggesting potential for further development in cancer therapy .

| Cell Line | IC50 (µM) | Reference Compound |

|---|---|---|

| MCF-7 | 15.0 | Cisplatin |

| A549 | 12.5 | Doxorubicin |

Enzyme Inhibition

The compound also exhibits enzyme inhibitory activity, particularly against acetylcholinesterase (AChE) and urease. The inhibition of AChE is crucial for treating neurodegenerative diseases like Alzheimer's, while urease inhibitors are valuable in managing urinary tract infections.

| Enzyme | IC50 (µM) |

|---|---|

| Acetylcholinesterase (AChE) | 10.5 |

| Urease | 5.0 |

Case Studies

- Antibacterial Screening : A study evaluated the antibacterial efficacy of synthesized derivatives against a panel of pathogens. The results indicated that certain derivatives had comparable or superior activity to established antibiotics .

- Cytotoxicity Assays : In vitro assessments revealed that the compound significantly reduced cell viability in cancer cell lines, with IC50 values indicating potent anticancer activity compared to standard chemotherapeutics .

- Enzyme Inhibition Studies : Research demonstrated that the compound effectively inhibited AChE and urease, highlighting its potential as a dual-action therapeutic agent for neurodegenerative diseases and urinary tract infections .

Scientific Research Applications

The compound exhibits a range of biological activities that make it a valuable candidate for pharmaceutical research. Key areas of interest include:

- Antibacterial Activity

- Anti-inflammatory Activity

- Anticancer Activity

- Enzyme Inhibition

Antibacterial Activity

Recent studies have shown that derivatives of this compound possess notable antibacterial properties against various bacterial strains. The following table summarizes the antibacterial activity observed:

| Compound | Bacterial Strain | Activity Level |

|---|---|---|

| 1 | Salmonella typhi | Moderate |

| 2 | Bacillus subtilis | Strong |

| 3 | Escherichia coli | Weak |

| 4 | Staphylococcus aureus | Moderate |

These findings suggest that the compound could be further developed as a therapeutic agent against bacterial infections.

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been documented through various studies. It is believed to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are crucial in mediating inflammatory responses. This action could lead to therapeutic applications in treating inflammatory diseases.

Anticancer Activity

Preliminary investigations into the anticancer properties of this compound have yielded promising results. The following table presents cytotoxicity data against selected cancer cell lines:

| Cell Line | IC50 (µM) | Reference Compound |

|---|---|---|

| MCF-7 | 15.0 | Cisplatin |

| A549 | 12.5 | Doxorubicin |

These results indicate significant inhibition of cell proliferation, suggesting potential for further development in cancer therapy.

Enzyme Inhibition

The compound also demonstrates enzyme inhibitory activity, particularly against acetylcholinesterase (AChE) and urease. The inhibition of AChE is especially relevant for neurodegenerative diseases like Alzheimer's disease, while urease inhibitors can aid in managing urinary tract infections. The enzyme inhibition data is summarized below:

| Enzyme | IC50 (µM) |

|---|---|

| Acetylcholinesterase (AChE) | 10.5 |

| Urease | 5.0 |

Antibacterial Screening

A study evaluated the antibacterial efficacy of synthesized derivatives against a panel of pathogens. Results indicated that certain derivatives had comparable or superior activity to established antibiotics, highlighting their potential as new therapeutic agents.

Cytotoxicity Assays

In vitro assessments revealed that the compound significantly reduced cell viability in cancer cell lines, with IC50 values indicating potent anticancer activity compared to standard chemotherapeutics.

Enzyme Inhibition Studies

Research demonstrated that the compound effectively inhibited AChE and urease, showcasing its potential as a dual-action therapeutic agent for neurodegenerative diseases and urinary tract infections.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural motifs with several analogs synthesized in recent studies. Below is a detailed comparison based on substituents, synthesis, and properties:

Key Observations:

Core Heterocycle: The pyran-2-one core (target compound and ) differs from pyridin-2-one () in electronic properties due to oxygen vs. nitrogen in the ring. Pyran-2-ones are less basic but may exhibit improved membrane permeability. Urea derivatives (e.g., 14d in ) prioritize hydrogen-bonding interactions, whereas sulfonyl-piperidine-pyranones (target) emphasize sulfonamide-driven target binding.

Substituent Effects: The trifluoromethoxy group in the target compound enhances electron-withdrawing effects compared to the trifluoromethyl group in ’s analog. This difference could modulate metabolic stability and target affinity. Sulfonyl vs.

Synthesis :

- Yields for sulfonyl-piperidine derivatives (e.g., 55.2% for 14d) suggest moderate synthetic feasibility, though the target compound’s yield remains uncharacterized.

- Pyridin-2-ones () show lower yields (e.g., 23% for 4p), possibly due to challenges in introducing heptafluoropropyl groups.

The sulfonyl group in 14d () may confer similar bioactivity, though this is speculative.

Table 2: Pharmacokinetic and Toxicity Comparison

Preparation Methods

Synthesis of 1-((4-(Trifluoromethoxy)Phenyl)Sulfonyl)Piperidin-4-ol

The sulfonyl piperidine intermediate serves as a critical precursor. Its synthesis typically begins with the sulfonylation of piperidin-4-ol using 4-(trifluoromethoxy)benzenesulfonyl chloride under basic conditions.

Reaction Conditions and Mechanism

The reaction is conducted in anhydrous dichloromethane (DCM) or dimethylformamide (DMF) at 0–5°C, with triethylamine (TEA) as the base to neutralize HCl generated during the sulfonylation. The mechanism involves nucleophilic attack by the piperidine nitrogen on the electrophilic sulfur atom of the sulfonyl chloride, followed by deprotonation to yield the sulfonamide product.

Table 1: Optimization of Sulfonylation Reaction

| Parameter | Condition | Yield (%) |

|---|---|---|

| Solvent | DCM | 78 |

| Solvent | DMF | 92 |

| Base | Triethylamine | 92 |

| Base | Pyridine | 85 |

| Temperature (°C) | 0–5 | 92 |

| Temperature (°C) | 25 | 80 |

Data adapted from demonstrates that DMF with TEA at 0–5°C maximizes yield (92%) due to enhanced solubility of reactants and efficient HCl scavenging.

Preparation of 6-Methyl-2H-Pyran-2-One Core

The pyran-2-one moiety is synthesized via condensation of 4-hydroxy-6-methyl-2H-pyran-2-one with appropriate electrophiles.

Condensation Methodology

A reported method involves refluxing 4-hydroxy-6-methyl-2H-pyran-2-one with acetic anhydride in toluene using 4-dimethylaminopyridine (DMAP) as a catalyst. The reaction proceeds via nucleophilic acyl substitution, forming the acetylated intermediate, which is subsequently hydrolyzed under mild acidic conditions to regenerate the hydroxyl group for further functionalization.

Table 2: Pyran-2-One Synthesis Optimization

| Catalyst | Solvent | Time (h) | Yield (%) |

|---|---|---|---|

| DMAP | Toluene | 6 | 95 |

| None | Toluene | 24 | 45 |

| H₂SO₄ | Xylene | 12 | 88 |

Comparative data from highlights DMAP’s efficacy in accelerating the reaction, achieving 95% yield within 6 hours.

Coupling of Sulfonyl Piperidine and Pyran-2-One Intermediates

The final step involves etherification between 1-((4-(trifluoromethoxy)phenyl)sulfonyl)piperidin-4-ol and 4-hydroxy-6-methyl-2H-pyran-2-one.

Mitsunobu Reaction

The Mitsunobu reaction is employed using diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃) in tetrahydrofuran (THF) at room temperature. This method facilitates the formation of the ether bond via an SN2 mechanism, with inversion of configuration at the piperidine oxygen.

Table 3: Etherification Reaction Parameters

| Reagent | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| DIAD/PPh₃ | THF | 25 | 82 |

| K₂CO₃ | DMF | 80 | 65 |

| NaH | DCM | 0 | 58 |

Data from indicates that the Mitsunobu protocol outperforms traditional base-mediated SN2 reactions, yielding 82% product.

Purification and Characterization

Crude product purification is achieved via column chromatography using silica gel and ethyl acetate/hexane (1:3) as the eluent. Final characterization employs:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.